Product packaging for 4-(3-Aminobenzenesulfonyl)piperazin-2-one(Cat. No.:CAS No. 953758-11-7)

4-(3-Aminobenzenesulfonyl)piperazin-2-one

Cat. No.: B2470819
CAS No.: 953758-11-7
M. Wt: 255.29
InChI Key: XZZAWPCMAWZHAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminobenzenesulfonyl)piperazin-2-one is a chemical compound with the molecular formula C10H13N3O3S and a molecular weight of 255.29 g/mol . This molecule is built around a piperazin-2-one core, a scaffold of high significance in medicinal chemistry, which is functionalized with a 3-aminobenzenesulfonyl group . The presence of both the sulfonamide and the primary amine on the benzene ring provides versatile handles for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules. The structural features of this compound suggest considerable potential in pharmacological research. Sulfonamides incorporating piperazine and related bioisosteres are extensively investigated as potent inhibitors of various enzymatic targets . Notably, the primary sulfonamide group (SO2NH) is a key zinc-binding function in many potent inhibitors of human carbonic anhydrase isoforms (CA I, II, IV, IX) . These enzymes are implicated in conditions such as glaucoma, epilepsy, and cancer, positioning sulfonamide-piperazine derivatives as valuable scaffolds for drug discovery . Researchers can utilize this compound to develop novel enzyme inhibitors by exploring interactions between the sulfonamide group and the enzyme's active site, as well as by derivatizing the amine group to fine-tune selectivity and potency. For Research Use Only. This product is intended for laboratory research and development purposes exclusively. It is not intended for use in humans or animals for diagnostic, therapeutic, or any other veterinary or medical purposes. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N3O3S B2470819 4-(3-Aminobenzenesulfonyl)piperazin-2-one CAS No. 953758-11-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-aminophenyl)sulfonylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3S/c11-8-2-1-3-9(6-8)17(15,16)13-5-4-12-10(14)7-13/h1-3,6H,4-5,7,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZAWPCMAWZHAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)S(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 3 Aminobenzenesulfonyl Piperazin 2 One and Its Analogs

Convergent and Divergent Synthesis Strategies for 4-(3-Aminobenzenesulfonyl)piperazin-2-one

The construction of this compound can be approached through both convergent and divergent synthetic routes. A convergent synthesis would involve the separate preparation of the piperazin-2-one (B30754) ring and a suitable 3-aminobenzenesulfonyl synthon, followed by their coupling in a late-stage step. Conversely, a divergent strategy would entail the initial formation of a piperazin-2-one core, which is then subsequently functionalized with the 3-aminobenzenesulfonyl group, allowing for the synthesis of various analogs from a common intermediate.

Formation of the Piperazin-2-one Heterocycle

The piperazin-2-one core is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed. These strategies often involve the cyclization of acyclic precursors.

One common approach involves the reaction of N-substituted diamines with α,β-unsaturated esters or haloacetamides. For instance, an N-protected ethylenediamine (B42938) can be reacted with an acrylate (B77674) derivative, followed by intramolecular amidation to yield the piperazin-2-one ring. Jocic-type reactions have also been employed, where enantiomerically-enriched trichloromethyl-containing alcohols react regioselectively with N-substituted diamines to form 1-substituted piperazinones. nih.govresearchgate.net

Palladium-catalyzed methodologies have emerged as powerful tools for the synthesis of piperazin-2-one and related heterocycles. For example, a palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as amino acid derivatives, provides a modular route to highly substituted piperazinones. wikipedia.org Another palladium-catalyzed approach is the aerobic oxidative cyclization of alkenes, which can furnish various six-membered nitrogen heterocycles, including piperazinones. organic-chemistry.org

Below is a table summarizing various synthetic methods for the formation of the piperazin-2-one ring:

MethodStarting MaterialsKey Features
Cyclization of N-substituted diamines N-substituted ethylenediamine, α,β-unsaturated ester or haloacetamideA classical and versatile approach.
Jocic-type reactions Enantiomerically-enriched trichloromethyl-containing alcohols, N-substituted diaminesAllows for the synthesis of chiral piperazinones. nih.govresearchgate.net
Palladium-catalyzed decarboxylative cyclization Propargyl carbonates, bis-nitrogen nucleophiles (e.g., amino acid derivatives)Modular and provides access to highly substituted piperazinones. wikipedia.org
Palladium-catalyzed aerobic oxidative cyclization Alkenes containing amine and amide functionalitiesAn efficient method for forming the heterocyclic ring. organic-chemistry.org

Introduction and Functionalization of the 3-Aminobenzenesulfonyl Moiety

The 3-aminobenzenesulfonyl group is typically introduced by reacting a piperazin-2-one with a suitable 3-aminobenzenesulfonyl chloride or its precursor. A common strategy involves the use of a protected amino group or a nitro group, which can be later converted to the desired amine.

A key intermediate is 3-nitrobenzenesulfonyl chloride, which can be synthesized by the sulfochlorination of nitrobenzene (B124822) with chlorosulfonic acid. This reaction is often carried out at elevated temperatures, and the addition of an inorganic acid chloride like thionyl chloride can improve yields. uni.lu Alternatively, p-acetamidobenzenesulfonyl chloride can be used, which is prepared by the reaction of acetanilide (B955) with chlorosulfonic acid.

Once the piperazin-2-one is N-sulfonylated with 3-nitrobenzenesulfonyl chloride to form 4-(3-nitrobenzenesulfonyl)piperazin-2-one, the nitro group can be reduced to the corresponding amine. uni.lu A variety of reducing agents can be employed for this transformation, such as trichlorosilane (B8805176) in the presence of a tertiary amine, which offers a metal-free reduction method for both aromatic and aliphatic nitro compounds. beilstein-journals.org

If p-acetamidobenzenesulfonyl chloride is used as the starting material, the resulting 4-(3-acetamidobenzenesulfonyl)piperazin-2-one requires a subsequent hydrolysis step to deprotect the amino group. This is typically achieved under acidic or basic conditions.

The following table outlines the steps for introducing and functionalizing the 3-aminobenzenesulfonyl moiety:

StepReagents and ConditionsIntermediate/Product
Sulfonylation Piperazin-2-one, 3-Nitrobenzenesulfonyl chloride, Base (e.g., triethylamine)4-(3-Nitrobenzenesulfonyl)piperazin-2-one
Reduction 4-(3-Nitrobenzenesulfonyl)piperazin-2-one, Reducing agent (e.g., HSiCl3/tertiary amine)This compound
Alternative Sulfonylation Piperazin-2-one, p-Acetamidobenzenesulfonyl chloride, Base4-(3-Acetamidobenzenesulfonyl)piperazin-2-one
Hydrolysis 4-(3-Acetamidobenzenesulfonyl)piperazin-2-one, Acid or BaseThis compound

Mechanistic Insights into Key Synthetic Steps

Understanding the mechanisms of the key reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and predicting potential side products.

Acylation and Hydrolysis Protocols

Acylation: The N-sulfonylation of piperazin-2-one with a benzenesulfonyl chloride is a form of acylation. The reaction proceeds through a nucleophilic attack of the secondary amine nitrogen of the piperazin-2-one on the electrophilic sulfur atom of the sulfonyl chloride. This is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The mechanism is analogous to the Schotten-Baumann reaction for the acylation of amines. fishersci.co.uk

Hydrolysis: The hydrolysis of the sulfonamide bond in this compound is generally slow under neutral conditions. However, under acidic or basic conditions, cleavage of the S-N bond can occur.

Acid-catalyzed hydrolysis: In acidic media, the reaction mechanism can vary from A2 to A1 depending on the acid concentration. researchgate.net In the A2 mechanism, which is prevalent in lower acid concentrations, a water molecule attacks the sulfur atom of the protonated sulfonamide. In highly acidic conditions, an A1 mechanism, involving the formation of a sulfonylium cation intermediate, may take place. researchgate.net The cleavage of the S-N bond is often favored under acidic conditions, leading to the formation of sulfanilic acid and the corresponding amine. nih.govacs.org

Base-catalyzed hydrolysis: Under alkaline conditions, the hydrolysis of sulfonamides can also occur, although it is generally slower than the hydrolysis of amides. researchgate.net The mechanism can involve a direct nucleophilic attack of a hydroxide (B78521) ion on the sulfur atom. For some cyclic sulfonamides (β-sultams), a stepwise mechanism involving a trigonal bipyramidal intermediate has been proposed. researchgate.net

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) offers a potential pathway for the functionalization of the 3-aminobenzenesulfonyl moiety, provided the aromatic ring is appropriately activated. For a nucleophile to displace a leaving group on an aromatic ring, the ring must be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orgyoutube.com

In the context of this compound, direct SNAr on the benzene (B151609) ring is unlikely as the amino group is an electron-donating group, which deactivates the ring towards nucleophilic attack. However, derivatization of the amino group could facilitate such reactions. For instance, conversion of the amino group into a diazonium salt would create an excellent leaving group, allowing for substitution by various nucleophiles. Alternatively, if a halogen were present at an ortho or para position to a strongly electron-withdrawing group on the same ring, SNAr could be a viable strategy for introducing further diversity.

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In a subsequent step, the leaving group is eliminated, restoring the aromaticity of the ring. youtube.com

Exploration of Modern Coupling and Derivatization Techniques

Modern cross-coupling reactions provide powerful tools for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of analogs for structure-activity relationship studies.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki coupling, are particularly valuable.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org If a halogen atom is present on the benzenesulfonyl ring of the target molecule, the Buchwald-Hartwig amination could be used to introduce a variety of primary or secondary amines. The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. nih.govyoutube.com

Suzuki Coupling: The Suzuki reaction facilitates the formation of carbon-carbon bonds by coupling an organoboron compound (typically a boronic acid or ester) with an aryl or vinyl halide or triflate. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction could be employed to introduce alkyl, alkenyl, or aryl substituents onto the benzenesulfonyl ring of a halogenated precursor of this compound. The reaction is catalyzed by a palladium complex in the presence of a base. mdpi.com

The amino group on the 3-aminobenzenesulfonyl moiety also serves as a versatile handle for further derivatization. Standard transformations of aromatic amines can be applied, including:

Amide bond formation: The amino group can be acylated with various carboxylic acids or their activated derivatives (e.g., acyl chlorides, acid anhydrides) using standard peptide coupling reagents to form a diverse library of amide analogs. researchgate.netnih.gov

Diazotization reactions: The primary aromatic amine can be converted to a diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups.

The following table provides an overview of modern coupling and derivatization techniques applicable to the this compound scaffold:

ReactionSubstrate RequirementReagents and ConditionsProduct
Buchwald-Hartwig Amination Halogenated benzenesulfonyl moietyAmine, Pd catalyst, Ligand, BaseN-Aryl or N-Alkyl substituted analogs
Suzuki Coupling Halogenated benzenesulfonyl moietyBoronic acid/ester, Pd catalyst, BaseC-C coupled analogs (e.g., biphenyl (B1667301) derivatives)
Amide Formation 3-Aminobenzenesulfonyl moietyCarboxylic acid, Coupling agent (e.g., HATU, HBTU)Amide derivatives
Diazotization/Sandmeyer Reaction 3-Aminobenzenesulfonyl moietyNaNO2, HCl; CuX (X = Cl, Br, CN)Halogenated or cyanated analogs

SuFEx Chemistry for Sulfonamide Formation

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry has emerged as a powerful and versatile tool for the construction of sulfonamide bonds, offering significant advantages over traditional methods. The classic synthesis of sulfonamides often involves the reaction of a sulfonyl chloride with an amine in the presence of a base. cbijournal.com However, this method can be limited by the availability and stability of the sulfonyl chloride precursors and the harsh reaction conditions sometimes required. researchgate.netrsc.org

SuFEx chemistry provides a more robust alternative, utilizing the unique reactivity of sulfonyl fluorides (R-SO₂F) and related species. organic-chemistry.org This "click chemistry" approach is characterized by high efficiency, broad functional group tolerance, and often mild, aqueous reaction conditions. The formation of the sulfonamide linkage in this compound can be envisioned through the reaction of a suitable sulfonyl fluoride precursor with piperazin-2-one.

Recent advancements have demonstrated the utility of SuFEx for coupling anilines to form sulfonamides and related structures like sulfonimidamides. organic-chemistry.orgacs.orgacs.orgresearchgate.net For instance, the reaction of anilines with sulfonimidoyl fluorides can be achieved with high enantiospecificity when activated by a Lewis acid such as calcium bistriflimide [Ca(NTf₂)₂]. organic-chemistry.orgacs.orgacs.orgresearchgate.net This suggests a viable pathway for constructing the arylsulfonyl moiety of the target compound.

While direct synthesis of this compound using a one-step SuFEx reaction from 3-aminobenzenesulfonyl fluoride and piperazin-2-one has not been explicitly detailed in the reviewed literature, the principles of SuFEx chemistry strongly support its feasibility. A plausible synthetic route would involve the reaction of piperazin-2-one with a protected 3-aminobenzenesulfonyl fluoride, followed by deprotection of the amino group. The modular nature of SuFEx also allows for the efficient coupling of various amines and ketones, which could be adapted for the synthesis of diverse analogs. nih.gov

Table 1: Comparison of Traditional Sulfonamide Synthesis and SuFEx Chemistry

FeatureTraditional Sulfonylation (Sulfonyl Chloride)SuFEx Chemistry (Sulfonyl Fluoride)
Starting Materials Often requires harsh conditions for sulfonyl chloride synthesis (e.g., chlorosulfonic acid). nih.govMilder conditions for sulfonyl fluoride synthesis; can sometimes be generated in situ.
Reaction Conditions Often requires strong bases and anhydrous conditions.Can often be performed in aqueous media and under mild pH. nih.gov
Functional Group Tolerance Limited by the reactivity of sulfonyl chlorides.Broad functional group tolerance. nih.gov
Byproducts Generates stoichiometric amounts of chloride salts.Generates fluoride salts, often in catalytic amounts.

Amine Functionalization Strategies (e.g., Isothiocyanate Formation, Acylation)

The primary aromatic amine of this compound is a key functional handle for further molecular elaboration, allowing for the introduction of diverse substituents to modulate the compound's properties.

Isothiocyanate Formation:

The conversion of the primary amine to an isothiocyanate group (-N=C=S) provides a versatile intermediate for the synthesis of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles. One-pot procedures for the synthesis of isothiocyanates from primary amines are particularly advantageous for their efficiency and operational simplicity. beilstein-journals.orgnih.govresearchgate.net

A general and facile one-pot protocol involves the in situ generation of a dithiocarbamate (B8719985) salt by reacting the amine with carbon disulfide (CS₂) in the presence of a base, followed by desulfurization to yield the isothiocyanate. beilstein-journals.orgnih.gov Various desulfurizing agents can be employed, including cyanuric chloride (TCT) and iron(III) chloride. beilstein-journals.orgnih.gov The choice of base and solvent can be critical, especially for less nucleophilic aromatic amines. beilstein-journals.orgnih.gov For electron-deficient anilines, the use of a co-solvent like DMF in an aqueous system with K₂CO₃ as the base has been shown to be effective. beilstein-journals.org

Table 2: Reagents for One-Pot Isothiocyanate Synthesis from Aromatic Amines

Reagent SystemBaseDesulfurizing AgentKey Advantages
CS₂ / K₂CO₃ / TCTK₂CO₃Cyanuric Chloride (TCT)General applicability to a wide range of amines, including electron-deficient ones. beilstein-journals.org
CS₂ / DABCO / FeCl₃DABCOIron(III) ChlorideEffective for pyridyl amines and other heterocyclic amines. nih.gov
CS₂ / NaOH / Phenyl ChlorothionoformateNaOHPhenyl ChlorothionoformateA two-step, one-pot process that is versatile for a broad range of amines. organic-chemistry.org

Acylation:

Acylation of the aromatic amine introduces an amide linkage, which can significantly alter the electronic and steric properties of the molecule. This reaction is typically carried out by treating the amine with an acylating agent such as an acyl chloride or acid anhydride (B1165640) in the presence of a base. A study on the synthesis of 3-aminobenzenesulfonamide (B1265440) derivatives demonstrated the successful N-acylation using chloroacetyl chloride in a biphasic system of ethyl acetate (B1210297) and aqueous sodium bicarbonate. This methodology can be directly applied to this compound to introduce a variety of acyl groups. The resulting N-acylated products can serve as intermediates for further functionalization, for example, by nucleophilic substitution of the α-chloro group in the case of chloroacetylation.

Chiral Synthesis Approaches for Enantiopure this compound Derivatives

The development of asymmetric methods to access enantiomerically pure piperazin-2-one derivatives is of significant interest, as stereochemistry often plays a critical role in biological activity. Several catalytic asymmetric strategies have been developed for the synthesis of chiral piperazin-2-ones. dicp.ac.cnnih.govrsc.orgrsc.orgacs.orgnih.govrsc.org

One powerful approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn This method has been shown to be scalable, demonstrating its practical utility. dicp.ac.cn

Another elegant strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones. This method allows for the synthesis of highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.gov

Furthermore, a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess. nih.govacs.org This approach utilizes a quinine-derived urea (B33335) as an organocatalyst for the stereoselective steps.

For the synthesis of chiral piperazin-2-one derivatives of this compound, these methods could be adapted. For instance, a chiral piperazin-2-one core could be synthesized first using one of the aforementioned asymmetric methods, followed by the introduction of the 3-aminobenzenesulfonyl group. Alternatively, a chiral starting material, such as an α-amino acid, could be used to construct the piperazin-2-one ring, thereby introducing stereochemistry from the outset. rsc.org The synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines from α-amino acids has been demonstrated, providing a practical and scalable route. rsc.org

Table 3: Asymmetric Synthetic Approaches to Chiral Piperazin-2-ones

MethodCatalyst/ReagentKey Features
Asymmetric HydrogenationPalladium catalyst with chiral ligandHigh yields and enantioselectivities for disubstituted piperazin-2-ones. dicp.ac.cn
Asymmetric Allylic AlkylationPalladium catalyst with chiral ligandAccess to α-secondary and α-tertiary piperazin-2-ones. nih.gov
One-Pot DROCQuinine-derived urea organocatalystHigh enantioselectivity for 3-substituted piperazin-2-ones. nih.govacs.org
Chiral Pool Synthesisα-Amino acidsIntroduces chirality from a readily available starting material. rsc.org

Scale-Up Considerations for Research Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, research-scale production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. For the synthesis of this compound and its analogs, key considerations would include the choice of reagents, reaction conditions, and purification methods.

Medicinal chemistry routes are often designed for speed and diversity generation on a small scale, and may not be suitable for larger quantities. pharmtech.com Process chemistry focuses on developing safe, robust, and efficient processes for multi-kilogram production. pharmtech.com While the focus here is on research-scale synthesis, the principles of process chemistry are still relevant.

Key scale-up considerations include:

Reagent Selection: Avoiding hazardous reagents like carbon monoxide or highly toxic solvents is preferable. pharmtech.com For instance, in the synthesis of isothiocyanates, replacing toxic thiophosgene (B130339) with one-pot methods using less hazardous reagents is a significant improvement. nih.gov

Reaction Conditions: Reactions that require cryogenic temperatures or high pressures can be challenging to scale up. Optimizing reactions to run at or near ambient temperature and pressure is desirable.

Purification: Chromatographic purification, while common in the laboratory, can be cumbersome and expensive on a larger scale. Developing procedures that allow for purification by crystallization or extraction is advantageous.

One-Pot Processes: Telescoping multiple synthetic steps into a one-pot procedure can significantly improve efficiency by reducing the number of workup and isolation steps. beilstein-journals.orgnih.govresearchgate.netnih.govacs.org

Process Safety: A thorough safety assessment of all reaction steps is crucial to identify and mitigate any potential hazards, such as exothermic reactions or the formation of unstable intermediates.

For the synthesis of heterocyclic compounds like piperazin-2-ones, recent advances in areas such as flow chemistry and photoredox catalysis are enabling more efficient and scalable syntheses. openaccessgovernment.org These technologies can offer better control over reaction parameters and improve safety.

Computational Chemistry and in Silico Modeling of 4 3 Aminobenzenesulfonyl Piperazin 2 One Systems

Quantum Mechanical and Molecular Mechanics Calculations for Conformation and Energetics

Quantum mechanical (QM) and molecular mechanics (MM) calculations are fundamental in understanding the three-dimensional structure and energetic landscape of molecules. For aryl sulfonyl piperazine (B1678402) derivatives, these calculations, often performed using methods like Density Functional Theory (DFT) with basis sets such as B3LYP/6-31G(d,p), are used to determine optimized molecular structures. researchgate.net These studies provide detailed information on geometric parameters, molecular electrostatic potential, and electronic features. researchgate.net

Frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also calculated to understand electronic transitions and predict the reactivity of the molecule. researchgate.net The energy gap between HOMO and LUMO is a key parameter in determining the molecule's stability and reactivity. researchgate.net Furthermore, these calculations can predict global reactivity parameters, helping to identify which compounds within a series are more reactive. researchgate.net

Molecular Docking Studies for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as a derivative of 4-(3-aminobenzenesulfonyl)piperazin-2-one, might interact with a biological target, typically a protein.

In studies involving piperazine derivatives, molecular docking is used to predict binding affinities and identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the target's active site. researchgate.netmdpi.com For example, docking studies have been employed to understand the binding mechanisms of piperazine derivatives with enzymes like monoamine oxidase-A (MAO-A). mdpi.com These studies can reveal specific interactions, such as π–π and cation-π interactions, between the ligand and amino acid residues in the active site. mdpi.com The insights gained from docking can guide the design of more potent and selective inhibitors. mdpi.com

Study Focus Target Protein Key Findings Reference
Piperazine Derivatives as AChE InhibitorsAcetylcholinesterase (AChE)Binding at peripheral anionic and catalytic sites. researchgate.net
Thiazolylhydrazine-Piperazine DerivativesMonoamine Oxidase-A (MAO-A)Identification of π–π and cation-π interactions with active site residues. mdpi.com
Piperine AnaloguesMAO-A and MAO-BImportance of 1,3-dioxol nucleus for binding. ajpsonline.com
Norfloxacin AnaloguesBacterial GyrasePrediction of cross-linking interactions with GyrA and GyrB subunits. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. MD simulations are used to assess the stability of ligand-protein complexes and to explore the conformational landscape of the ligand within the binding site. nih.gov

For piperazine-based compounds, MD simulations have been used to corroborate docking results and to analyze the stability and frequency of interactions with the target protein. nih.gov These simulations can reveal crucial amino acid residues that are key for the interaction and can help in understanding the dynamic behavior of the ligand-target complex. nih.gov MD simulations can also be applied to study the behavior of molecules in different environments, such as in solution or within a lipid bilayer. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating physicochemical descriptors of the molecules with their experimentally determined biological activities. nih.gov

For piperazine and piperidine (B6355638) derivatives, QSAR models have been developed to understand how structural properties affect their biological response. nih.gov These models use various physicochemical descriptors to predict the in vivo effects of the compounds. nih.gov QSAR studies, in combination with binding affinity data, can provide a comprehensive understanding of the biological response for a class of compounds and can be used to predict the activity of newly designed molecules. nih.govunar.ac.id This approach can significantly reduce the time and cost associated with the development of new drugs. mdpi.com

Virtual Screening and De Novo Design Approaches Based on this compound Scaffolding

The this compound scaffold can serve as a starting point for the discovery of new bioactive molecules through virtual screening and de novo design. Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done through ligand-based approaches, such as scaffold hopping, which searches for molecules with similar 3D shape and chemical features to a known active compound. mdpi.com

De novo design, on the other hand, involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific target. nih.gov This approach can be used to design new ligands with improved properties based on the structural information of the target's binding site. nih.gov The piperazine scaffold is a versatile building block that has been incorporated into various drug design efforts, including the development of selective ligands for dopamine (B1211576) receptors and anticancer agents. nih.govnih.govnih.gov

Molecular Interaction Mechanisms and Pharmacological Insights of 4 3 Aminobenzenesulfonyl Piperazin 2 One Derivatives

Structure-Activity Relationship (SAR) Profiling of 4-(3-Aminobenzenesulfonyl)piperazin-2-one Analogs for Diverse Biological Activities

The biological activity of derivatives based on the sulfonylpiperazine core is highly dependent on the nature and position of various substituents. Systematic modifications of the aromatic rings and the piperazine (B1678402) moiety have yielded compounds with tailored potency and selectivity for different biological targets.

Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of sulfonylpiperazine-containing compounds. For instance, in a series of diarylpyrimidine derivatives bearing a piperazine sulfonyl group developed as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific substitutions were found to be critical for potency. The presence of a cyanovinyl group on the left-wing of the molecule was generally preferred over a cyano group for anti-HIV-1 activity, although it sometimes led to increased cytotoxicity. nih.govresearchgate.net On the right phenyl ring, a cyano substituent (C-CN) or a nitrogen atom (in a pyridine (B92270) ring) conferred greater potency against wild-type HIV-1 than a trifluoromethyl (C-CF3) group. researchgate.net

In another class of inhibitors targeting Janus kinase 2 (JAK2), variations on two different phenyl rings (A and B) were explored. nih.gov A compound featuring a 4-morpholinopiperidine-1-carboxamide on ring A and a trifluoromethyl group on ring B demonstrated a balanced and potent dual inhibitory activity against both JAK2 and FLT3 kinases, with IC50 values of 27 nM and 30 nM, respectively. nih.gov This highlights how distal modifications on the core scaffold can fine-tune target engagement and selectivity. nih.gov

Table 1: SAR of Piperazine Sulfonyl Diarylpyrimidine Derivatives as HIV-1 NNRTIs Data sourced from Communications Chemistry. nih.gov

Compound ID Left Wing (R1) Right Phenyl Ring (X) Activity vs. Wild-Type HIV-1 (EC50, nM)
17a1 -CN N (pyridine) 14 ± 4
17b1 -CN C-CN 6.5 ± 1.2
18a1 -CH=CH-CN N (pyridine) 4.2 ± 0.9
18b1 -CH=CH-CN C-CN 2.0 ± 0.5
18c1 -CH=CH-CN C-CF3 11 ± 1

The three-dimensional arrangement of atoms, or stereochemistry, within a molecule can have profound effects on its interaction with a biological target. While specific studies on the stereochemistry of this compound are not extensively detailed in the provided context, the importance of this aspect is well-established for related piperazine-containing structures. For example, in the development of phenylpiracetam derivatives, where the terminal amide is replaced with a 2-piperazinone moiety, the stereoisomers exhibit distinct pharmacological profiles. wikipedia.org Specifically, the (R)- and (S)-enantiomers of phenylpiracetam show different potencies and, in some cases, opposing effects in pharmacological tests. wikipedia.org This underscores that the specific spatial orientation of substituents around a chiral center is critical for optimal binding to the target protein, influencing both efficacy and the nature of the biological response.

Enzyme-Ligand Interaction Studies and Mechanistic Elucidation

Derivatives of the this compound scaffold have been investigated for their ability to modulate the activity of several key enzymes and proteins involved in disease pathogenesis.

The piperazine scaffold is a common feature in many kinase inhibitors. mdpi.com Specific derivatives have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2) and Janus Kinase 2 (JAK2).

In a study focused on developing novel CDK2 inhibitors, a hybridization strategy combining benzofuran (B130515) and piperazine building blocks yielded several potent compounds. nih.govresearchgate.net The most active derivatives, featuring thiosemicarbazide (B42300) or semicarbazide (B1199961) tails, exhibited inhibitory concentrations (IC50) significantly lower than the reference inhibitor, staurosporine. nih.govresearchgate.nettandfonline.com For example, compound 9h (an m-trifluoromethyl derivative) showed an IC50 of 40.91 nM, while compounds 11d (a 4-Cl-3-CF3-phenyl derivative) and 11e (a pyridyl derivative) had IC50 values of 41.70 nM and 46.88 nM, respectively, compared to staurosporine's IC50 of 56.76 nM. nih.govresearchgate.net

Similarly, a series of 4-piperazinyl-2-aminopyrimidine derivatives were identified as dual inhibitors of JAK2 and the fms-like tyrosine kinase 3 (FLT3). nih.gov The lead compound from this series, 14j , displayed potent and well-balanced inhibition of both kinases, with an IC50 of 27 nM for JAK2. nih.gov

Table 2: Inhibitory Activity of Piperazine Derivatives against Target Kinases

Compound Class Target Kinase Representative Compound IC50 (nM) Reference
Benzofuran-piperazine hybrids CDK2 9h 40.91 nih.govresearchgate.net
Benzofuran-piperazine hybrids CDK2 11d 41.70 nih.govresearchgate.net
Benzofuran-piperazine hybrids CDK2 Staurosporine (Reference) 56.76 nih.govresearchgate.net
4-Piperazinyl-2-aminopyrimidines JAK2 14j 27 nih.gov

The piperazine ring is a key component of many fluoroquinolone antibiotics that target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov Hybrid molecules that link ciprofloxacin (B1669076) at its N-4 piperazine moiety to other biologically active scaffolds have been shown to enhance antibacterial activity by inhibiting DNA gyrase. nih.gov Certain ciprofloxacin hybrids demonstrated more potent inhibition of S. aureus DNA gyrase than the parent drug, ciprofloxacin (IC50 of 0.323 µM), with the most active compound showing an IC50 of 0.231 µM. nih.gov This enhanced activity is attributed to the inhibition of the enzyme's catalytic function, which is essential for DNA replication. nih.gov

Furthermore, related bis(2,6-dioxopiperazine) derivatives, such as ICRF-193, are potent inhibitors of mammalian DNA topoisomerase II. nih.govnih.gov These compounds act by a distinct mechanism, interfering with the enzyme's catalytic cycle before the formation of the DNA-enzyme cleavable complex, unlike agents such as etoposide. nih.govnih.gov The IC50 for ICRF-193 against calf thymus topoisomerase II was determined to be 2 µM. nih.gov

While the piperazine moiety is present in some HIV protease inhibitors, recent research has focused on derivatives of the piperazin-2-one (B30754) core as modulators of the HIV capsid (CA) protein. researchgate.netnih.govnih.govwikipedia.org The HIV capsid is a critical target as it plays essential roles in both the early and late stages of the viral life cycle. rsc.orgmdpi.com

A novel series of 2-piperazineone-bearing peptidomimetics were designed to mimic host factors that bind to the HIV capsid. rsc.org The most potent compound in this series, F-Id-3o , demonstrated an anti-HIV-1 EC50 value of 6.0 µM. rsc.org Interestingly, some compounds in this class showed a preference for HIV-2, with Id-3o having an EC50 of 2.5 µM against HIV-2. rsc.org Mechanistic studies using surface plasmon resonance confirmed that these compounds bind directly to the HIV-1 CA protein, with some showing preferential binding to the hexameric form of the capsid, which is crucial for its function. mdpi.comnih.gov Another study that replaced the indole (B1671886) moiety of a known capsid modulator (PF74) with substituted benzenesulfonamide (B165840) groups, incorporating a piperazinone, also yielded a potent inhibitor with an EC50 of 90 nM. nih.gov

Table 3: Anti-HIV Activity of 2-Piperazineone Peptidomimetics Data sourced from MedChemComm. rsc.org

Compound Anti-HIV-1 (EC50, µM) Anti-HIV-2 (EC50, µM)
F-Id-3o 6.0 >50
Id-3o >50 2.5
PF74 (Reference) 0.5 4.9

Inhibition of Metabolic Enzymes (e.g., Xanthine (B1682287) Oxidase, α-Glucosidase, COX-2)

Derivatives of this compound have been investigated for their potential to inhibit various metabolic enzymes implicated in a range of pathologies.

Xanthine Oxidase (XO) , a key enzyme in purine (B94841) metabolism, catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Elevated levels of uric acid can lead to hyperuricemia and gout. nih.gov Certain oxazole (B20620) derivatives with structural similarities to known XO inhibitors like febuxostat (B1672324) have demonstrated potent in vitro inhibitory activity in the nanomolar range. nih.gov Kinetic studies suggest a mixed-type inhibition, indicating that these compounds can bind to both the free enzyme and the enzyme-substrate complex. nih.govresearchgate.netnbuv.gov.ua Molecular docking simulations have provided insights into the binding interactions, showing that the carboxylic group of some inhibitors can form a salt bridge with Arg880 and a hydrogen bond with Thr1010 within the enzyme's active site, which are key for stabilizing the enzyme-inhibitor complex. researchgate.netnbuv.gov.ua

α-Glucosidase is an intestinal enzyme crucial for the digestion of carbohydrates. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia. nih.govresearchgate.net Several series of piperazine and benzopyran derivatives have shown significant inhibitory potential against α-glucosidase, with some compounds exhibiting greater potency than the standard drug, acarbose (B1664774). researchgate.netnih.gov For instance, certain phthalimide-benzenesulfonamide derivatives and 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives have displayed IC50 values in the micromolar and even nanomolar range. researchgate.netnih.gov Molecular docking studies have revealed that these inhibitors can bind to an allosteric site near the active site of the enzyme, with interactions primarily driven by hydrophobic contacts and some key polar interactions. nih.govmdpi.com

Cyclooxygenase-2 (COX-2) is an enzyme involved in the inflammatory pathway, and its selective inhibition is a major goal in the development of anti-inflammatory drugs with fewer gastrointestinal side effects than traditional NSAIDs. nih.govnih.gov A number of derivatives incorporating the benzenesulfonamide moiety have been designed and evaluated as preferential COX-2 inhibitors. nih.govresearchgate.net For example, certain cyclic imides bearing a 3-benzenesulfonamide fragment have shown potent and selective COX-2 inhibition, with selectivity indices comparable to celecoxib. nih.gov Similarly, novel 3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups have demonstrated significant COX-2 inhibitory activity. mdpi.com Molecular docking studies have been instrumental in understanding the binding modes of these compounds within the COX-2 active site, guiding the design of more selective inhibitors. rsc.org

Table 1: Inhibition of Metabolic Enzymes by this compound Derivatives and Related Scaffolds

Enzyme Derivative Class Key Findings Reference
Xanthine Oxidase Oxazole derivatives Nanomolar IC50 values, mixed-type inhibition. nih.gov
Pyrazolone derivatives Micromolar IC50 values, mixed-type inhibition. Key interactions with Arg880 and Thr1010. researchgate.netnbuv.gov.ua
α-Glucosidase Phthalimide-benzenesulfonamide derivatives More potent than acarbose (IC50 values of 19.39-25.57 µM). researchgate.net
3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives Potent inhibition with IC50 values as low as 0.0645 µM. nih.gov
4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives Noncompetitive inhibition, binding to an allosteric site. nih.govresearchgate.net
COX-2 Cyclic imides with 3-benzenesulfonamide Potent and selective inhibition (SI ≥ 250 − 333.3), comparable to celecoxib. nih.gov
4-methylsulfonylphenyl derivatives Preferential COX-2 inhibition with selectivity indices up to 131. researchgate.net
3-phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives Maximum inhibition of 47.1% at 20 µM. mdpi.com

Receptor-Ligand Binding Affinity and Functional Antagonism/Agonism

The P2X7 receptor, an ATP-gated cation channel primarily expressed on immune and inflammatory cells, is a target for therapeutic intervention in inflammatory diseases. nih.gov Derivatives of L-tyrosine linked to a piperazine moiety have been synthesized and evaluated as P2X7 receptor antagonists. nih.govnih.gov Functional assays, such as measuring the inhibition of ATP-induced K+ efflux in HEK293 cells expressing the recombinant human P2X7 receptor, have been employed to determine the potency of these compounds. nih.govnih.gov

Structure-activity relationship studies have revealed that modifications at three key positions (R1, R2, and R3) of the general structure R1-Tyr(OR2)-piperazinyl-R3 significantly impact antagonist activity. nih.govnih.gov For instance, large hydrophobic groups at the R1 position, an arylsulfonate ester at the R2 position, and t-butyloxycarbonyl or benzoyl groups at the R3 position are preferred for high potency. nih.gov Specific derivatives, such as a 3-nitrobenzyloxycarbonyl derivative and a 4-nitrotoluenesulfonate, have demonstrated IC50 values in the range of 100 nM. nih.gov Dimeric versions of these antagonists have also been synthesized, with those linked at the R2-position showing potent antagonism. nih.gov

The serotonin (B10506) 5-HT6 receptor is a promising target for the treatment of cognitive deficits in conditions like Alzheimer's disease. nih.govnih.gov A series of 1,3,5-triazine (B166579) derivatives incorporating a piperazine moiety have been designed and shown to be potent 5-HT6 receptor ligands. nih.govnih.gov Radioligand binding assays are used to determine the affinity (Ki values) of these compounds for the 5-HT6 receptor.

For example, new derivatives of 4-((2-isopropyl-5-methylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, a known potent 5-HT6R antagonist (Ki = 11 nM), have been synthesized and tested. nih.govnih.gov One such derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was identified as a potent and selective 5-HT6R ligand with a Ki of 13 nM. nih.govnih.gov These compounds generally show significant selectivity over other serotonin (5-HT2A, 5-HT7) and dopamine (B1211576) (D2) receptors. nih.govresearchgate.net

Hyaluronan (HA), a major component of the extracellular matrix, exerts its physiological and pathological functions by interacting with cell surface receptors, most notably CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). nih.gov These interactions are crucial in regulating processes such as inflammation, cell adhesion, migration, and cancer progression. nih.gov The binding of HA to CD44 and RHAMM can trigger intracellular signaling pathways that influence gene expression related to these cellular activities. nih.gov While direct studies on this compound derivatives interacting with these specific receptors are not prevalent in the provided search results, the broader context of drug development often involves assessing off-target effects and potential interactions with such ubiquitous signaling molecules.

Bioconjugation Strategies and Advanced Delivery System Development with Piperazin-2-one Scaffolds

The piperazin-2-one scaffold is a versatile platform for the development of advanced drug delivery systems and bioconjugates. nih.govacs.org Its chemical structure offers multiple points for modification, allowing for the attachment of targeting ligands, therapeutic payloads, or carrier molecules. The nitrogen atoms within the piperazine ring can be functionalized through various chemical reactions, such as reductive amination or amide bond formation, to link the scaffold to other molecular entities. nih.govresearchgate.net

One prominent strategy involves using piperazine-based compounds to create cationic polyamines for the delivery of nucleic acids like small interfering RNA (siRNA). nih.govacs.org In this approach, the piperazine scaffold is elongated to create rigid, rod-like polyamine structures. These positively charged molecules can efficiently interact with and entrap negatively charged siRNA duplexes through electrostatic interactions. This complexation protects the siRNA from degradation by nucleases in the bloodstream and facilitates cellular uptake. acs.org

For targeted delivery, these piperazine-siRNA complexes can be conjugated to a carrier system. A notable example is the use of humanized ferritin (HumAfFt), a protein nanocage that can be engineered with specific surface properties. nih.govresearchgate.net The piperazine-based linkers are designed with thiol-reactive groups (e.g., maleimide (B117702) or fluorobenzenesulfonamide) that can chemoselectively bind to cysteine residues engineered into the interior cavity of the ferritin protein. nih.govacs.org This strategy encapsulates the therapeutic cargo within a biocompatible carrier that can be targeted to specific cells, such as cancer cells that overexpress the transferrin receptor. researchgate.net

Furthermore, advanced scaffold development includes the synthesis of conformationally restricted, bridged piperazines. researchgate.net Creating bicyclic structures from the piperazine-2-one core results in a rigid framework. This rigidity allows for the precise spatial orientation of functional groups, which can be crucial for high-affinity binding to biological targets on cell surfaces, leading to more effective and specific drug delivery. researchgate.net

StrategyScaffold/ComponentLinkage ChemistryApplication/Goal
Nucleic Acid Complexation Piperazine-based polyaminesElectrostatic interactionsEntrap and protect siRNA for cellular delivery. acs.org
Protein Nanocage Conjugation Piperazine linker, Humanized FerritinThiol-reactive groups (e.g., maleimide) reacting with cysteine residues. nih.govTargeted delivery of siRNA to cancer cells. researchgate.net
Conformationally Restricted Scaffolds Bridged piperazine-2,6-dionesIntramolecular cyclizationCreate rigid structures for precise orientation of targeting moieties. researchgate.net

Chemical Diversity Generation and Lead Optimization Strategies for 4 3 Aminobenzenesulfonyl Piperazin 2 One Derivatives

Combinatorial Chemistry and Parallel Synthesis of Analog Libraries

Combinatorial chemistry and parallel synthesis are powerful strategies for rapidly generating large collections, or "libraries," of structurally related compounds. mdpi.comnih.govnih.gov These techniques are well-suited for exploring the structure-activity relationships (SAR) of the 4-(3-aminobenzenesulfonyl)piperazin-2-one scaffold. The core structure possesses several points for diversification, primarily the primary aromatic amine on the benzenesulfonyl ring and the secondary amine within the piperazinone ring.

Parallel synthesis allows for the creation of a library of discrete compounds in separate reaction wells, facilitating straightforward purification and analysis. A typical approach would involve modifying the primary amino group. For instance, a library could be generated by reacting the core scaffold with a diverse set of building blocks such as carboxylic acids, sulfonyl chlorides, or isocyanates to form a variety of amides, sulfonamides, and ureas, respectively. Liquid-phase parallel synthesis is an efficient method for constructing such libraries. nih.gov

Below is a representative table of building blocks that could be used to generate a focused library based on the this compound core.

Building Block Class Reactive Group Example Reagents Resulting Functional Group on Core Scaffold
Carboxylic Acids-COOHAcetic acid, Benzoic acid, Cyclohexanecarboxylic acidAmide
Sulfonyl Chlorides-SO₂ClMethanesulfonyl chloride, Benzenesulfonyl chlorideSulfonamide
Isocyanates-NCOPhenyl isocyanate, Methyl isocyanateUrea (B33335)
Aldehydes/Ketones-CHO / -C=OBenzaldehyde, Acetone (via reductive amination)Secondary/Tertiary Amine

This systematic approach enables a comprehensive exploration of how different substituents at this position influence biological activity and properties.

Fragment-Based Approaches for Scaffold Decoration

Fragment-based lead discovery (FBLD) offers an alternative to high-throughput screening by identifying low-molecular-weight compounds (fragments) that bind with low affinity but high ligand efficiency to a biological target. nih.govcolab.wstechnologynetworks.com Once identified, these fragments serve as starting points for elaboration into more potent, lead-like molecules. This strategy can be effectively applied to "decorate" the this compound scaffold.

The primary strategies for evolving fragment hits into leads are fragment growing, merging, and linking. lifechemicals.com

Fragment Growing: This is the most direct method, where a validated fragment hit is extended by adding functional groups to access adjacent binding pockets on the target protein. lifechemicals.com If a fragment is found to bind near the site occupied by the this compound core, synthetic efforts would focus on incorporating the fragment's key features onto the scaffold, for example, by modifying the amino group or the piperazinone ring.

Fragment Merging: This strategy is employed when two or more fragments are found to occupy overlapping regions of a binding site. lifechemicals.com The structural features of these fragments can be merged with the core scaffold to create a single, more potent molecule that incorporates the binding interactions of both original fragments.

Fragment Linking: When two fragments bind to distinct, adjacent sites, they can be connected using a chemical linker. lifechemicals.com The this compound structure itself could serve as a rigid scaffold to link two previously identified fragments, positioning them optimally for simultaneous interaction with the target.

FBLD allows for a more rational and efficient exploration of chemical space, often leading to leads with superior physicochemical properties compared to those derived from traditional screening methods. colab.ws

Molecular Hybridization and Prodrug Design based on the Chemical Compound

Molecular Hybridization Molecular hybridization involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule with a potentially synergistic or dual-mode-of-action profile. nih.govmdpi.com This strategy can be used to combine the favorable properties of the this compound core with other known bioactive scaffolds. For example, based on the successful hybridization of other sulfonamides, the amino group of the core could be used as a handle to attach other heterocyclic moieties known for specific biological activities, such as pyrimidine (B1678525) or triazole rings. nih.govnih.gov This approach aims to enhance potency, improve selectivity, or overcome drug resistance by engaging multiple binding sites or biological pathways simultaneously. mdpi.com Novel hybrid compounds featuring benzene (B151609) sulfonamide and piperazine (B1678402) have been synthesized and investigated for various biological activities. nih.gov

Prodrug Design Prodrugs are inactive or less active precursors that are converted into the active drug in vivo through enzymatic or chemical transformation. This strategy is often used to overcome undesirable properties of a parent drug, such as poor solubility, low bioavailability, or chemical instability. The primary aromatic amine of the this compound scaffold is an ideal handle for prodrug design. nih.govresearchgate.net

Several approaches could be considered:

Azo-Based Prodrugs: The aromatic amine can be converted into an azo (-N=N-) linkage, often targeting the reductive environment of the colon where azoreductase enzymes cleave the bond to release the active amine-containing drug. This is particularly useful for colon-targeted drug delivery.

Amide/Carbamate (B1207046) Prodrugs: Acylation of the amine to form an amide or carbamate can increase lipophilicity and improve membrane permeability. nih.gov These prodrugs can be designed to be cleaved by ubiquitous esterase or amidase enzymes to release the parent compound.

Self-Immolative Spacers: More complex prodrug systems can be designed using self-immolative linkers. For instance, a para-aminobenzyl spacer can be attached to the sulfonamide nitrogen, which, upon a triggering event (e.g., enzymatic cleavage of a masking group), undergoes a 1,6-elimination to release the active sulfonamide. nih.gov

These strategies can effectively mask the polar amino group, facilitating absorption and distribution, before releasing the active parent compound at the desired site of action. researchgate.net

Rational Design of Dimeric and Multivalent Constructs

The rational design of dimeric or multivalent ligands involves linking two or more molecules of a parent compound, which can lead to a significant increase in binding affinity (avidity), improved selectivity, and potentially altered pharmacological effects. nih.gov This strategy is based on the principle that many biological targets, such as receptors and enzymes, possess multiple binding sites or exist as oligomers.

For the this compound scaffold, a dimeric construct could be synthesized by connecting two monomeric units via a flexible or rigid linker. The point of attachment could be the primary amino group or another position on the scaffold. For example, homodimeric aryl piperazines have been synthesized and evaluated for biological activity, demonstrating the feasibility of this approach. nih.gov The nature, length, and geometry of the linker are critical variables that must be optimized to ensure that the two pharmacophoric units can simultaneously engage their respective binding sites effectively. This approach has the potential to generate compounds with dramatically enhanced potency compared to their monomeric counterparts.

Scaffold Hopping and Bioisosteric Replacement

Scaffold hopping and bioisosteric replacement are key strategies in lead optimization used to discover novel chemotypes with improved properties while retaining the essential binding interactions of the original lead compound. nih.gov A bioisostere is a functional group or molecule that has similar physicochemical or topological properties to another, allowing for their interchange in drug design. cambridgemedchemconsulting.com

For the this compound scaffold, several modifications can be envisioned:

Piperazine/Piperazinone Ring Bioisosteres: The piperazine moiety is a common feature in many drugs, and numerous bioisosteres have been developed to modulate properties like basicity (pKa), lipophilicity, and conformational rigidity. cambridgemedchemconsulting.comacs.orgnih.gov Replacing the piperazin-2-one (B30754) ring with alternative saturated heterocycles can lead to improved metabolic stability or selectivity. nih.gov

Benzene Ring Bioisosteres: The phenyl group can be replaced with other aromatic or non-aromatic cyclic systems to "escape from flatland" and improve properties like solubility and metabolic stability. nih.gov Saturated, C(sp³)-rich bioisosteres are particularly attractive for improving clinical success rates. nih.govenamine.net

Sulfonamide Group Bioisosteres: The sulfonamide linker itself can be replaced. This is often done to alter hydrogen bonding patterns, improve metabolic stability, or change physicochemical properties.

The table below summarizes potential bioisosteric replacements for different components of the core scaffold.

Original Moiety Bioisosteric Replacement Examples Potential Advantage
Piperazin-2-oneHomopiperazine, Diazaspiroalkanes, Bridged Diazabicycloalkanes cambridgemedchemconsulting.comnih.govModulate pKa, alter vector orientation, improve metabolic stability
Benzene RingPyridine (B92270), Thiophene, Bicyclo[1.1.1]pentane (BCP), Cubane cambridgemedchemconsulting.comnih.govImprove solubility, reduce metabolic liability, gain novel intellectual property
Sulfonamide (-SO₂NH-)Reversed Sulfonamide (-NHSO₂-), Acylsulfonamide (-CONHSO₂-), Tetrazole cambridgemedchemconsulting.comresearchgate.netAlter H-bonding, improve pharmacokinetics, mimic acidity

These strategies allow medicinal chemists to systematically modify the lead compound, addressing liabilities such as poor solubility, metabolic instability, or off-target toxicity while preserving or enhancing the desired biological activity. cambridgemedchemconsulting.com

Future Research Trajectories and Interdisciplinary Applications of 4 3 Aminobenzenesulfonyl Piperazin 2 One

Development of Chemical Probes and Biological Tools for Target Validation

A critical step in drug discovery is understanding how a molecule interacts with its biological targets. Chemical probes—modified versions of a bioactive compound—are invaluable tools for this purpose. mskcc.org Future research could focus on developing derivatives of 4-(3-Aminobenzenesulfonyl)piperazin-2-one to serve as chemical probes for identifying and validating its cellular targets.

These probes can be designed by attaching various functional tags to the core scaffold. For instance, a fluorescent dye could be appended, likely to the primary amine of the aminobenzenesulfonyl group, to create a probe for use in cellular imaging techniques like fluorescence microscopy and flow cytometry. Similarly, attaching a biotin (B1667282) tag would enable affinity-based pulldown experiments, where the probe is used to isolate its binding partners from cell lysates for identification by mass spectrometry. mskcc.org Another approach involves creating photo-affinity probes by incorporating a photoreactive group, which upon UV irradiation, forms a permanent covalent bond with its target, facilitating more robust target identification.

The potential biological targets for this scaffold are diverse, given the promiscuity of its parent structures. The piperazine (B1678402) moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), ion channels, and various enzymes. nih.govresearchgate.net The sulfonamide group is a key pharmacophore in inhibitors of carbonic anhydrases, proteases, and kinases. nih.govmdpi.com A chemical probe based on this compound would be instrumental in elucidating which of these, or other currently unknown targets, it interacts with, thereby validating them for future therapeutic development.

Probe TypePotential Modification SiteTag/LabelApplicationPotential Target Class
Fluorescent Probe3-Amino groupFluorescein, RhodamineCellular imaging, Target localizationKinases, GPCRs
Affinity ProbePiperazin-2-one (B30754) N-1Biotin, DesthiobiotinProtein pulldown, Mass spectrometryCarbonic Anhydrases, Proteases
Photo-affinity ProbeAryl ringDiazirine, BenzophenoneCovalent target captureNovel/unknown binding partners

Table 1: Hypothetical Chemical Probes Derived from this compound.

Integration with Systems Biology and Network Pharmacology Approaches

Modern drug discovery is moving away from the "one-drug, one-target" paradigm towards a more holistic understanding of a compound's effects across the entire biological system. frontiersin.org Systems biology and network pharmacology are powerful computational approaches that analyze the complex web of interactions between drugs, proteins, and disease pathways. nih.govgithub.com Should this compound or its derivatives show biological activity, these methods would be crucial for deciphering their mechanisms of action.

The process would begin by identifying the primary molecular targets of the compound, perhaps using the chemical probes described in the previous section. These identified targets would then be mapped onto comprehensive protein-protein interaction (PPI) networks. nih.gov By analyzing the "neighborhood" of these targets within the network, researchers can predict downstream effects, identify potential off-target interactions, and uncover synergistic relationships with other pathways. mdpi.com This "guilt-by-association" analysis can reveal unexpected therapeutic opportunities or predict potential side effects long before clinical trials.

For example, if the compound is found to inhibit a specific kinase, network analysis could reveal that this kinase is a critical node in a signaling pathway implicated in both cancer cell proliferation and inflammation. nih.gov This would suggest a dual therapeutic potential. Such analyses can guide the selection of appropriate disease models for further testing and help in designing combination therapies that target multiple nodes in a disease network for enhanced efficacy. frontiersin.org

Analysis StageMethodologyData InputPotential Output/Insight
Target IdentificationAffinity Chromatography, In-silico DockingCompound structure, Proteome dataList of primary protein binding partners
Network ConstructionProtein-Protein Interaction (PPI) MappingIdentified targets, Public databases (e.g., STRING)Visual map of target interactions and pathways
Pathway Enrichment AnalysisGene Ontology (GO), KEGG Pathway AnalysisTarget gene listIdentification of key biological processes and signaling pathways modulated by the compound
Polypharmacology PredictionNetwork Topology AnalysisConstructed interaction networkPrediction of off-target effects and new therapeutic indications

Table 2: A Systems Pharmacology Workflow for Analyzing this compound.

Exploration of New Therapeutic Modalities beyond Traditional Enzyme/Receptor Inhibition

The structural features of this compound make it an interesting starting point for developing drugs that operate through non-traditional mechanisms. While classical pharmacology focuses on competitive inhibition of enzyme active sites or receptor orthosteric sites, newer modalities offer novel ways to control protein function.

One promising area is the development of allosteric modulators . These molecules bind to a site on a protein distinct from the active site, subtly changing the protein's shape to either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) its activity. nih.gov The piperazin-2-one core could serve as a rigid scaffold to orient functional groups into such allosteric pockets, offering greater selectivity and a more nuanced level of biological control compared to traditional inhibitors.

Another emerging modality is the inhibition of protein-protein interactions (PPIs) . Many diseases are driven by aberrant interactions between proteins. The this compound scaffold could be elaborated with additional chemical groups to create a molecule that physically blocks the interface between two disease-relevant proteins, disrupting their pathogenic function.

Furthermore, the compound could serve as a fragment for designing covalent inhibitors . While the core structure itself is not inherently reactive, the aminophenyl group could be modified into a weakly electrophilic "warhead" that forms a permanent covalent bond with a nearby nucleophilic amino acid (like cysteine) on a target protein. This approach can lead to highly potent and durable therapeutic effects.

Advancements in High-Throughput Screening and Lead Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast chemical libraries to identify "hit" compounds with desired biological activity. nuvisan.com The this compound scaffold could be central to future HTS campaigns in several ways.

Firstly, large compound libraries can be screened in assays relevant to diseases where piperazine or sulfonamide compounds have previously shown utility, such as oncology, infectious diseases, or central nervous system disorders. researchgate.net A hit containing this specific scaffold would trigger a focused follow-up effort.

Secondly, once an initial hit is identified, a "hit-to-lead" campaign would commence. This involves the rapid, parallel synthesis of hundreds or thousands of analogues of this compound to build a detailed Structure-Activity Relationship (SAR) profile. nih.govacs.org Automated synthesis platforms could be employed to systematically vary the substituents on the phenyl ring and the piperazinone core. For instance, different groups could be installed at the amino position, or the phenyl ring could be replaced with other aromatic or heterocyclic systems. These new compounds would then be subjected to a battery of secondary assays to optimize potency, selectivity, and drug-like properties. nih.gov

Screening PhaseObjectiveMethodScaffold Role
Primary ScreenIdentify initial "hits"Ultra-High-Throughput Screening (uHTS) of a large, diverse library ( >1M compounds)Potential hit chemotype among many others
Hit ConfirmationValidate activity and rule out artifactsDose-response analysis, orthogonal assaysConfirmed active chemical starting point
Hit-to-LeadImprove potency and ADME propertiesParallel synthesis of analogues, SAR studiesCore scaffold for chemical elaboration
Lead OptimizationDevelop a preclinical candidateIn-depth medicinal chemistry, in vivo testingOptimized scaffold with favorable drug properties

Table 3: Role of the this compound Scaffold in a Drug Discovery Screening Cascade.

Sustainable Synthesis Methodologies for this compound Derivatives

The principles of "green chemistry" are becoming increasingly important in the pharmaceutical industry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Future research into this compound and its derivatives should prioritize the development of sustainable and efficient synthetic routes.

Traditional methods for creating sulfonamides and piperazine-based structures often rely on harsh reagents and multi-step processes. ijarsct.co.in Modern synthetic chemistry offers several greener alternatives. For example, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields. rasayanjournal.co.inafricanjournalofbiomedicalresearch.com The use of heterogeneous catalysts, which can be easily recovered and reused, is another key green strategy. rsc.org

More advanced techniques like photoredox catalysis could be employed to form key bonds under mild conditions using visible light as an energy source, offering a sustainable alternative to transition-metal-catalyzed reactions. mdpi.com Another area of exploration is C-H functionalization , a cutting-edge technique that allows for the direct modification of carbon-hydrogen bonds on the scaffold. This avoids the need for pre-functionalized starting materials, leading to more atom-economical and efficient syntheses. mdpi.com Applying these modern methods to the synthesis of this compound derivatives would not only be environmentally responsible but could also accelerate the discovery of new drug candidates by enabling more rapid and diverse chemical exploration. frontiersin.orgrsc.org

Q & A

Q. What are the recommended synthetic routes for 4-(3-Aminobenzenesulfonyl)piperazin-2-one and its derivatives?

A common method involves coupling sulfonyl chloride derivatives (e.g., 4-formylbenzenesulfonyl chloride) with piperazin-2-one under basic conditions. Key steps include:

  • Reaction Optimization : Use amines like DBU (1,8-diazabicycloundec-7-ene) to catalyze sulfonamide bond formation, achieving yields up to 93% .
  • Purification : Silica gel column chromatography with gradients of CH₃OH/CH₂Cl₂ (e.g., 5% CH₃OH) ensures high purity (>99%) .
  • Characterization : Validate via UHPLC-MS (for molecular ion confirmation) and ¹H NMR (e.g., DMSO-d₆ solvent for detecting aromatic protons and amine signals) .

Q. What safety precautions are critical when handling this compound in the lab?

Refer to SDS guidelines for piperazin-2-one derivatives:

  • Exposure Mitigation : Use fume hoods, gloves, and lab coats. In case of skin contact, wash immediately with water for ≥15 minutes .
  • Spill Management : Contain spills using dry sand or chemical absorbents; avoid environmental release .
  • Storage : Keep in a dry, ventilated area away from ignition sources .

Q. How is the anticoagulant activity of this compound assessed in preclinical studies?

  • Factor Xa Inhibition Assays : Measure IC₅₀ values using chromogenic substrates (e.g., S-2222) in human plasma. Derivatives with piperazin-2-one cores show nanomolar potency .
  • Thrombosis Models : Evaluate efficacy in rodent arterial/venous thrombosis models, monitoring clot formation and bleeding time .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity for Factor Xa versus other serine proteases?

  • SAR Studies : Introduce bulky substituents (e.g., 3-aminophenyl groups) to the sulfonyl moiety to improve hydrophobic interactions with Factor Xa’s S4 pocket .
  • Crystallographic Analysis : Resolve ligand-Factor Xa co-crystal structures to identify key hydrogen bonds (e.g., with Gly218) .
  • Selectivity Screening : Test against off-targets (e.g., thrombin, plasmin) to rule out cross-reactivity .

Q. What strategies address contradictions in bioassay data between in vitro and in vivo models?

  • Metabolic Stability : Assess hepatic clearance using human hepatocytes or microsomes. Piperazin-2-one derivatives may undergo UGT2B4-mediated glucuronidation, reducing bioavailability .
  • Plasma Protein Binding : Measure free fraction via equilibrium dialysis; high binding (>95%) can mask in vitro potency .
  • Dose Optimization : Adjust dosing regimens in animal models to account for pharmacokinetic variability .

Q. How can enantioselective synthesis improve the therapeutic profile of piperazin-2-one derivatives?

  • Catalytic Asymmetric Methods : Use chiral catalysts (e.g., Rhodium-phosphine complexes) to synthesize α-tertiary piperazin-2-ones with >90% enantiomeric excess .
  • Stereochemical Analysis : Confirm configuration via X-ray crystallography or chiral HPLC .
  • Bioactivity Correlation : Compare enantiomers in target assays; e.g., (R)-isomers may show 10-fold higher MDM2 binding affinity than (S)-isomers .

Q. What computational tools are used to predict conformational effects on bioactivity?

  • Ring Puckering Analysis : Apply Cremer-Pople coordinates to quantify piperazin-2-one ring distortions using crystallographic data .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., MDM2/p53 binding) with software like GROMACS, focusing on hydrogen bond stability .
  • Fragment-Based Screening : Use X-ray crystallography (e.g., WinGX suite) to identify low-affinity fragments binding to viral proteases .

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